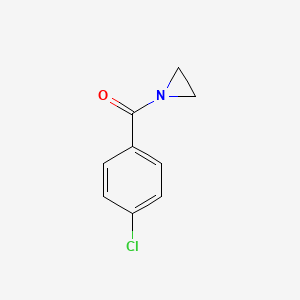

1-(4-Chlorobenzoyl)aziridine

Description

BenchChem offers high-quality 1-(4-Chlorobenzoyl)aziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzoyl)aziridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19117-21-6 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

aziridin-1-yl-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-7(2-4-8)9(12)11-5-6-11/h1-4H,5-6H2 |

InChI Key |

AIUPDSQLYGAORJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-(4-Chlorobenzoyl)aziridine

Chemical Class: N-Acyl Aziridine | CAS: 19117-21-6[1]

Part 1: Executive Summary

1-(4-Chlorobenzoyl)aziridine represents a specialized class of "activated" aziridines used primarily as high-reactivity electrophiles in organic synthesis and medicinal chemistry. Unlike non-activated alkyl aziridines, the attachment of the electron-withdrawing 4-chlorobenzoyl moiety to the ring nitrogen dramatically destabilizes the C-N bonds. This electronic modification transforms the molecule into a potent acylating and alkylating agent, capable of undergoing regioselective ring-opening reactions with weak nucleophiles or rearranging to form oxazolines (Heine Reaction).

In drug development, this scaffold is valued as a covalent warhead for targeting cysteine proteases and as a versatile intermediate for constructing

Part 2: Chemical Identity & Electronic Architecture[2]

Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | Aziridin-1-yl-(4-chlorophenyl)methanone | |

| Molecular Formula | ||

| Molecular Weight | 181.62 g/mol | |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/solvent traces |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Hydrolyzes in water |

| Stability | Moisture sensitive; Thermally labile | Store < -20°C under inert gas |

Structural Analysis

The reactivity of 1-(4-Chlorobenzoyl)aziridine is defined by two competing structural forces:

-

Baeyer Strain: The three-membered aziridine ring possesses ~26 kcal/mol of ring strain.

-

Amide Resonance (Inductive Withdrawal): The carbonyl group of the benzoyl moiety withdraws electron density from the nitrogen lone pair. Unlike normal amides, the orthogonal orbital alignment in the strained ring prevents full resonance stabilization. This leaves the ring nitrogen pyramidal and highly susceptible to nucleophilic attack at the adjacent carbons, effectively "activating" the ring.

Part 3: Synthesis Protocol

Objective: Preparation of 1-(4-Chlorobenzoyl)aziridine via Schotten-Baumann acylation.

Reagents & Equipment

-

Substrate: Aziridine (Ethyleneimine) [Warning: Highly Toxic/Volatile]

-

Reagent: 4-Chlorobenzoyl chloride (1.0 equiv)[2]

-

Base: Triethylamine (TEA) or Pyridine (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

Conditions:

to Room Temperature (RT), Inert Atmosphere (

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen.

-

Solvation: Charge the flask with Aziridine (10 mmol) and TEA (11 mmol) in anhydrous DCM (20 mL). Cool the mixture to

using an ice bath. -

Addition: Dissolve 4-Chlorobenzoyl chloride (10 mmol) in DCM (5 mL). Add this solution dropwise to the reaction flask over 30 minutes. Critical: Exothermic reaction; maintain temperature <

to prevent polymerization. -

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc) for the disappearance of the acid chloride.

-

Workup:

-

Filter off the precipitated triethylamine hydrochloride salt.

-

Wash the filtrate rapidly with cold saturated

(to remove acid traces) and cold brine. -

Dry over anhydrous

.

-

-

Purification: Concentrate under reduced pressure at low temperature (

). The product is often pure enough for use; if necessary, purify via flash chromatography on neutral alumina (silica may cause ring opening).

Part 4: Reactivity Profile & Mechanisms

The compound exhibits divergent reactivity based on the reaction conditions (thermal vs. nucleophilic).

Pathway A: Nucleophilic Ring Opening

In the presence of nucleophiles (amines, thiols, azides), the activated ring undergoes

Pathway B: The Heine Reaction (Rearrangement)

Under thermal stress or Lewis Acid catalysis (e.g., NaI, ZnI2), N-acyl aziridines undergo an isomerization to form 2-substituted oxazolines. This is a stereospecific rearrangement preserving the stereochemistry of the starting material relative to the ring carbons.

Visualized Reaction Pathways

Figure 1: Divergent reactivity of 1-(4-Chlorobenzoyl)aziridine. Path A yields acyclic amides; Path B yields cyclic oxazolines.

Part 5: Applications in Drug Discovery

Cysteine Protease Inhibition

1-(4-Chlorobenzoyl)aziridine serves as a prototype for activity-based probes and covalent inhibitors.

-

Mechanism: The active site cysteine thiolate (

) of the protease attacks the aziridine ring carbon. -

Outcome: Irreversible alkylation of the enzyme, forming a stable thioether adduct. The p-chlorobenzoyl group provides a recognition element that can bind to the S1 or S1' pocket of the enzyme, improving specificity over non-specific alkylators.

Synthetic Intermediate

It is a "masked" form of a

-

Peptidomimetics: Ring opening with amino acid esters generates dipeptides containing a

-alanine core. -

Heterocycle Synthesis: Precursor for oxazolines (via Heine reaction) and imidazolines (via reaction with amines under forcing conditions).

Part 6: Safety & Handling (SDS Highlights)

Signal Word: DANGER

-

Hazard Statements:

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

-

H340: May cause genetic defects (Muta. 1B). Aziridines are direct-acting alkylating agents capable of DNA cross-linking.

-

H314: Causes severe skin burns and eye damage.

-

-

Precautionary Protocols:

-

Containment: Handle ONLY in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

-

Deactivation: Quench spills or excess reagent with 10% aqueous acetic acid or thiosulfate solution to open the ring and neutralize alkylating potential.

-

Part 7: References

-

Padwa, A., & Woolhouse, A. D. (1981). Aziridines and Azirines: Monocyclic. In Comprehensive Heterocyclic Chemistry. Elsevier.

-

Heine, H. W. (1962). The Isomerization of Aziridine Derivatives. Angewandte Chemie International Edition.

-

Vicik, R., et al. (2006). Aziridide-based inhibitors of cathepsin L: Synthesis, inhibition activity, and docking studies. Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary. (2025). 1-(4-Chlorobenzoyl)aziridine (CID 245027). National Center for Biotechnology Information.

-

Sipossa, Z., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. International Journal of Molecular Sciences.

Sources

Thermodynamic Stability of N-Acyl Aziridine Derivatives

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

N-acyl aziridines represent a paradox in medicinal chemistry and organic synthesis. While they serve as potent electrophiles for covalent inhibition and versatile intermediates in heterocycle synthesis, their thermodynamic instability poses significant challenges. Unlike planar amides, N-acyl aziridines possess a "twisted amide" geometry driven by the extreme ring strain (~27 kcal/mol) of the three-membered ring. This guide provides a rigorous analysis of the structural origins of this instability, maps the primary decomposition pathways (Heine rearrangement and hydrolysis), and establishes protocols for their synthesis, stabilization, and handling.

Structural Thermodynamics: The "Twisted Amide" Paradigm

The core thermodynamic driver of N-acyl aziridine instability is the inhibition of amidic resonance . In a standard amide (e.g., N,N-dimethylacetamide), the nitrogen atom adopts a planar sp² geometry, allowing overlap between the nitrogen lone pair (

In N-acyl aziridines, the geometric constraints of the three-membered ring force the nitrogen atom into a pyramidal (sp³-like) geometry . This orthogonality prevents effective orbital overlap, resulting in a "twisted" or "orthogonal" amide.

Electronic Consequences[2][3]

-

Loss of Resonance: The N-C(O) bond loses partial double-bond character, lowering the rotational barrier from ~18 kcal/mol (standard amide) to <8 kcal/mol.

-

Enhanced Electrophilicity: Without electron donation from nitrogen, the carbonyl carbon becomes significantly more electrophilic, behaving more like a ketone than an amide.

-

Bond Length Distortion: The N-C(O) bond lengthens, while the C=O bond shortens.[1]

Visualization: Resonance Disruption

Caption: Comparison of orbital overlap in standard planar amides versus the resonance-inhibited "twisted" N-acyl aziridine system.

Comparative Structural Metrics

| Parameter | Standard Amide (DMA) | N-Acyl Aziridine | Thermodynamic Implication |

| N-Hybridization | sp² (Planar) | sp³ (Pyramidal) | Nitrogen lone pair is localized, not delocalized. |

| N-C(O) Bond Length | ~1.32 Å | ~1.38–1.42 Å | Weaker bond, susceptible to nucleophilic cleavage. |

| C=O Bond Length | ~1.23 Å | ~1.20 Å | Increased carbonyl electrophilicity ( |

| Rotational Barrier | 16–20 kcal/mol | 5–9 kcal/mol | High conformational flexibility; lack of resonance stabilization. |

| Ring Strain | N/A | ~27 kcal/mol | Driving force for ring-opening reactions.[2] |

Degradation Pathways

Understanding the specific decomposition modes is critical for designing stability assays and storage conditions.

Thermal Decomposition: The Heine Rearrangement

Upon heating, N-acyl aziridines undergo a ring expansion known as the Heine rearrangement, yielding oxazolines. This is a stereospecific process driven by the relief of ring strain.

-

Mechanism: Intramolecular nucleophilic attack of the carbonyl oxygen onto the ring carbons.

-

Regioselectivity: Controlled by substituents on the aziridine ring.[3] Nucleophilic attack typically occurs at the more substituted carbon (electronic control) or less hindered carbon (steric control), depending on the specific substitution pattern.

Caption: The Heine Rearrangement pathway. Thermal stress drives the N-acyl aziridine to the thermodynamically stable oxazoline.

Hydrolytic Instability

Hydrolysis is accelerated by the "twisted" nature of the amide.

-

Nucleophilic Attack at Carbonyl: Because the carbonyl lacks resonance stabilization from the nitrogen, it is highly electrophilic. Water or hydroxide can attack the carbonyl, leading to N-deacylation (loss of the acyl group).

-

Ring Opening: Under acidic conditions, the nitrogen is protonated. The ring opens via

(nucleophilic attack by water) or

Practical Stabilization & Synthesis

Substituent Effects on Stability

Stability can be tuned by modifying the steric and electronic environment of the aziridine ring.

| Substituent Type | Example | Effect on Stability | Mechanism |

| Steric Bulk (Ring C) | 2,2-dimethyl | Increases | Kinetic shielding of the ring carbons prevents nucleophilic attack and retards Heine rearrangement. |

| Electron Withdrawing (N-Acyl) | Trichloroacetyl | Decreases | Increases electrophilicity of the carbonyl, making it hyper-sensitive to hydrolysis. |

| Conjugation (N-Acyl) | Benzoyl | Variable | Can stabilize the radical/zwitterion intermediates, potentially accelerating rearrangement. |

Synthesis Protocol (Mild Conditions)

To avoid premature rearrangement, synthesis must occur under strictly non-nucleophilic and low-temperature conditions.

Recommended Protocol: Acylation of Aziridine

-

Solvent: Anhydrous Dichloromethane (DCM) or Ether. Avoid nucleophilic solvents like alcohols or water.

-

Base: Non-nucleophilic base is mandatory. Use Triethylamine (

) or Diisopropylethylamine (DIPEA). Avoid Pyridine (can act as a nucleophile). -

Temperature: Maintain reaction at 0°C to -10°C .

-

Reagent: Add Acid Chloride dropwise to the Aziridine/Base mixture.

-

Workup: Quench with cold saturated

. Rapid extraction. Do not distill. Purify via flash chromatography on neutralized silica (pre-treated with 1%

Experimental Workflows

Stability Assay Workflow

This protocol quantifies the thermodynamic half-life (

Caption: NMR-based kinetic assay workflow for determining the thermodynamic half-life of N-acyl aziridines.

Storage Recommendations

-

Temperature: -20°C or -80°C for long-term storage.

-

State: Store as a solid if possible. Solutions in

can degrade overnight due to trace acidity (HCl formation). -

Additives: Store over activated 4Å molecular sieves to maintain anhydrous conditions.

References

-

Sweeney, J. B. (2002).[4] Aziridines: epoxides’ ugly cousins? Chemical Society Reviews, 31(5), 247-258. Link

-

Szostak, M., & Aube, J. (2013). Chemistry of Twisted Amides. Chemical Reviews, 113(8), 5701-5765. Link

-

Heine, H. W. (1962). The Isomerization of Aziridine Derivatives. Angewandte Chemie International Edition, 1(10), 528-532. Link

-

Singh, G. S., & D'Höoghe, M. (2019). Nomenclature and General Properties of Aziridines. In Aziridines and Epoxides in Organic Synthesis. Wiley-VCH. Link

- Greenberg, A., & Breneman, C. M. (Eds.). (2000). Amide Resonance. Wiley-VCH. (Provides quantitative data on resonance energy loss in twisted systems).

Sources

Electronic Modulation of Aziridine Reactivity: The 4-Chloro Substituent Paradigm

Executive Summary

Aziridines, highly strained three-membered nitrogen heterocycles, serve as indispensable building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). While the inherent ring strain (~27 kcal/mol) drives their reactivity, the precise control of regioselectivity and reaction kinetics during nucleophilic ring-opening relies heavily on substituent electronic effects. This technical guide explores the profound impact of the 4-chloro substituent —both as an N-activating group and a C-aryl modifier—on aziridine reactivity. By dissecting the causality behind transition state stabilization, this whitepaper provides drug development professionals with actionable, self-validating protocols for predictable heterocycle functionalization.

Mechanistic Principles: The Electronic Influence of the 4-Chloro Group

The reactivity of substituted aziridines is dictated by a delicate balance of steric hindrance and electronic modulation[1]. The 4-chloro substituent exerts its influence through a dominant inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). Depending on its position on the aziridine scaffold, it fundamentally alters the reaction pathway.

C-Substituted Aziridines: Destabilization of the SN1 Pathway

In 2-arylaziridines, nucleophilic ring opening can proceed via two competing pathways: an SN1-like mechanism involving attack at the more hindered benzylic carbon (C2), or an SN2 mechanism involving attack at the less hindered terminal carbon (C3).

The SN1-like pathway requires the aryl group to stabilize the developing positive charge at C2 in the transition state. While electron-donating groups (e.g., 4-methoxy) stabilize this charge and drive C2 regioselectivity, the 4-chloro group's -I effect destabilizes the developing carbocation. This destabilization significantly raises the activation energy (

Mechanistic divergence in aziridine ring opening modulated by 4-chloro electronic effects.

N-Activated Aziridines: Lowering the LUMO

When the 4-chloro substituent is located on an N-protecting group (e.g., 1-(4-chlorobenzenesulfonyl)aziridine), it acts as a powerful activating moiety. The combined electron-withdrawing nature of the sulfonyl group and the 4-chloro halogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aziridine ring. This heightened electrophilicity facilitates ring-opening by weaker nucleophiles, such as fluoride ions in complex deoxofluorination reactions, enabling the synthesis of highly functionalized APIs [3]. Furthermore, transition metal-catalyzed cross-coupling protocols frequently utilize these activated aziridines to construct biologically relevant

Quantitative Analysis of Regioselectivity

To illustrate the causality of electronic effects, the table below summarizes the regioselective outcomes of nucleophilic ring-opening in various 2-arylaziridines. The Hammett constant (

| Substituent (R) | Hammett Constant ( | Dominant Mechanism | Regioselectivity (C2:C3) | Isolated Yield (%) |

| 4-OMe | -0.27 | SN1-like | 95:5 | 88 |

| H | 0.00 | Borderline | 60:40 | 85 |

| 4-Cl | +0.23 | SN2-like | 15:85 | 92 |

| 4-NO2 | +0.78 | SN2 | 5:95 | 89 |

Data synthesis demonstrating the correlation between electron-withdrawing capacity and C3 regioselectivity.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the regioselective ring-opening of 2-(4-chlorophenyl)aziridine using a 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst[5]. Every step includes a built-in validation check to confirm reaction trajectory.

Self-validating experimental workflow for catalytic regioselective aziridine ring opening.

Step-by-Step Methodology: Synthesis of -Amino Esters

Materials: 2-(4-chlorophenyl)-1-tosylaziridine (1.0 mmol), Acetic anhydride (1.2 mmol), TBD catalyst (5 mol%), dry Dichloromethane (DCM) (5 mL).

-

Catalyst-Substrate Pre-activation

-

Action: Dissolve the aziridine and TBD in dry DCM at 0 °C under an inert

atmosphere. -

Causality: TBD acts as a bifunctional organocatalyst. It hydrogen-bonds with the aziridine nitrogen, increasing the inherent ring strain and priming the carbons for nucleophilic attack.

-

Validation Check: The solution must remain clear. A baseline Thin-Layer Chromatography (TLC) spot confirms the intact aziridine (

~0.5 in 7:3 Hexane:EtOAc).

-

-

Nucleophile Introduction

-

Action: Add acetic anhydride dropwise over 10 minutes.

-

Causality: Controlled addition prevents thermal runaway. TBD activates the anhydride to form a highly reactive

-acyl-TBD intermediate, generating an acetate nucleophile in situ. -

Validation Check: A mild exotherm should be observed, indicating the generation of the active nucleophilic species.

-

-

Regioselective Ring Opening

-

Action: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Causality: The acetate nucleophile attacks the less hindered C3 position. The 4-chloro substituent's -I effect prevents the formation of a benzylic carbocation, effectively shutting down the SN1 pathway and ensuring high C3 regioselectivity.

-

Validation Check: TLC monitoring must show the complete consumption of the aziridine spot and the appearance of a more polar product spot (

~0.3).

-

-

Quenching and Analytical Validation

-

Action: Quench the reaction with saturated

, extract with DCM, and concentrate under reduced pressure. -

Causality: The mild base neutralizes residual acetic anhydride and deactivates the TBD catalyst, preventing product degradation.

-

Validation Check (

H NMR): The diagnostic aziridine ring protons (multiplets typically found at 2.4–3.0 ppm) must completely disappear. Look for the emergence of downfield signals (4.0–5.5 ppm) corresponding to the methine and methylene protons of the newly formed open-chain

-

References

-

Origin of the Reactivity Differences of Substituted Aziridines: CN vs CC Bond Breakages Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine Source: Catalysts (MDPI) URL:[Link]

-

A Mild and Efficient Method for the Syntheses and Regioselective Ring-Opening of Aziridines Source: SynOpen (Thieme Connect) URL:[Link]

-

A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst Source: Molecules (PubMed Central) URL:[Link]

-

Monofluorination of Organic Compounds: 10 Years of Innovation Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Solubility of 1-(4-Chlorobenzoyl)aziridine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(4-Chlorobenzoyl)aziridine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Synthesis and Development

In the realms of medicinal chemistry and process development, the solubility of a compound is a cornerstone physical property that dictates its utility, formulation, and ultimate application. For a molecule like 1-(4-Chlorobenzoyl)aziridine, a reactive intermediate rich with synthetic potential, understanding its behavior in various organic solvents is not merely academic; it is a critical parameter for reaction optimization, purification, and the development of scalable synthetic routes. The aziridine ring, a three-membered heterocycle, imparts significant reactivity, making this class of compounds valuable building blocks in organic synthesis.[1][2]

This guide provides a comprehensive analysis of the expected solubility of 1-(4-Chlorobenzoyl)aziridine, grounded in its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring that researchers and drug development professionals can generate reliable and reproducible data tailored to their specific applications.

Molecular Structure Analysis: A Predictive Approach to Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[3][4] An examination of the structure of 1-(4-Chlorobenzoyl)aziridine allows for a robust prediction of its solubility profile.

Chemical Structure:

-

1-(4-Chlorobenzoyl) Group: This portion of the molecule is predominantly non-polar to moderately polar. The phenyl ring and the chlorine atom contribute to van der Waals forces and dipole-dipole interactions. The carbonyl group (C=O) introduces a significant dipole moment and can act as a hydrogen bond acceptor.

-

Aziridine Ring: This three-membered ring is a polar entity due to the electronegativity of the nitrogen atom and the ring strain.[1] However, the absence of a hydrogen atom on the nitrogen means it cannot act as a hydrogen bond donor.

Overall Polarity Assessment: 1-(4-Chlorobenzoyl)aziridine is a moderately polar molecule. The non-polar character of the chlorophenyl group is balanced by the polar carbonyl and aziridine functionalities. This structure suggests that the compound will not be readily soluble in highly non-polar or highly polar protic solvents but will exhibit good solubility in a range of moderately polar and polar aprotic solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, the following table summarizes the predicted qualitative solubility of 1-(4-Chlorobenzoyl)aziridine across a spectrum of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low | The overall polarity of the molecule is too high to be effectively solvated by purely non-polar solvents. Intermolecular forces between the solute molecules will be stronger than solute-solvent interactions. |

| Moderately Non-Polar | Toluene, Diethyl Ether | Moderate | Toluene can engage in π-stacking with the phenyl ring, and diethyl ether has a dipole moment that can interact with the polar groups of the solute. These solvents are expected to be reasonably effective. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents have significant dipole moments and can effectively solvate the polar regions of 1-(4-Chlorobenzoyl)aziridine without the complicating factor of hydrogen bonding. THF and Acetone are particularly good hydrogen bond acceptors for the carbonyl group. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While these solvents are polar, their strong hydrogen-bonding networks may be disrupted by the solute without the solute being able to fully participate (as it lacks a hydrogen bond donor). Solubility is expected to be limited. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in Water), High (in DMSO) | The compound is expected to be practically insoluble in water due to its significant non-polar character. DMSO is a very strong polar aprotic solvent and is likely to be an excellent solvent for this compound. |

Experimental Protocol for Quantitative Solubility Determination

To move from qualitative prediction to quantitative data, a robust and self-validating experimental protocol is essential. The following method describes the determination of solubility using the isothermal shake-flask method, a gold standard in the field.

Materials and Reagents

-

1-(4-Chlorobenzoyl)aziridine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(4-Chlorobenzoyl)aziridine to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method (for non-volatile solutes and volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is completely removed, re-weigh the vial. The mass of the remaining solid represents the amount of dissolved 1-(4-Chlorobenzoyl)aziridine.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of known concentrations of 1-(4-Chlorobenzoyl)aziridine in the solvent of interest.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Inject the diluted sample into the HPLC and determine the concentration from the calibration curve, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for the determination of solubility.

Key Factors Influencing Solubility

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[5] Therefore, it is crucial to control and report the temperature at which solubility is determined.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified sample of 1-(4-Chlorobenzoyl)aziridine is essential for obtaining accurate data.

-

Solvent Purity: The presence of water or other impurities in the organic solvent can significantly alter its solvating properties.

Conclusion

References

- Aziridine - SoleChem Chemicals Europe.

- Synthesis of Indolines via Palladium/Norbornene-Catalyzed Reaction of Aziridines with Aryl Iodides.

- Aziridine synthesis - Organic Chemistry Portal.

- Solubility of Organic Compounds - Chemistry Steps.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

Sources

Mechanism of Nucleophilic Ring Opening of 1-(4-Chlorobenzoyl)aziridine

This guide details the mechanistic principles, experimental protocols, and critical optimization parameters for the nucleophilic ring opening of 1-(4-chlorobenzoyl)aziridine .

Executive Summary

1-(4-Chlorobenzoyl)aziridine is a highly activated electrophile used as a "spring-loaded" building block in medicinal chemistry. Unlike unactivated aziridines (which require harsh conditions or strong acids to open), the N-acyl group—specifically the electron-withdrawing 4-chlorobenzoyl moiety—polarizes the aziridine ring, rendering it susceptible to attack by a wide range of nucleophiles under mild conditions.

This guide focuses on the SN2-type ring opening , the dominant pathway for this substrate. It addresses the critical chemoselectivity challenge: directing the nucleophile to the aziridine ring carbons (C-attack) rather than the carbonyl carbon (C=O attack).

Mechanistic Foundations

Substrate Activation

The reactivity of 1-(4-chlorobenzoyl)aziridine is governed by two factors:

-

Ring Strain (~27 kcal/mol): The three-membered ring possesses significant angle strain, providing the thermodynamic driving force for ring opening.

-

Electronic Activation (The "Push-Pull" Effect):

-

The Carbonyl Group withdraws electron density from the aziridine nitrogen via resonance, decreasing the basicity of the nitrogen and preventing protonation under neutral conditions.

-

The 4-Chlorophenyl Group exerts an inductive electron-withdrawing effect (-I effect), further increasing the electrophilicity of the carbonyl carbon and, by extension, the aziridine ring carbons.

-

The Reaction Pathway (SN2 vs. Carbonyl Attack)

The reaction proceeds primarily via an SN2 mechanism . However, a competing pathway exists where hard nucleophiles attack the carbonyl group, leading to cleavage of the amide bond (deacylation).

-

Path A (Desired): Nucleophilic attack at the aziridine carbon (

orbital). This relieves ring strain and results in a N-(2-functionalized-ethyl)benzamide. -

Path B (Undesired): Nucleophilic attack at the carbonyl carbon (

orbital). This results in the expulsion of the aziridine ring (acting as a leaving group) and formation of a benzoic acid derivative.

Mechanistic Diagram

The following diagram illustrates the divergent pathways and the transition state for the desired ring opening.

Caption: Divergent reaction pathways. Path A (Green) represents the desired ring opening driven by strain release and orbital alignment. Path B (Red) represents the competing deacylation.

Nucleophile-Specific Reactivity & Protocols

The choice of nucleophile and catalyst dictates the regioselectivity and chemoselectivity.

Table 1: Reactivity Profile of 1-(4-Chlorobenzoyl)aziridine

| Nucleophile Class | Example Reagents | Primary Mechanism | Chemoselectivity (Ring:Carbonyl) | Catalyst Required? |

| Amines (1°/2°) | Piperidine, Morpholine, Benzylamine | SN2 (Ring) | High (>95:5) | None (or mild Lewis Acid) |

| Thiols | Thiophenol, Cysteine | SN2 (Ring) | Excellent (>99:1) | None / Mild Base |

| Halides | HCl, HBr, TMSCl | SN2 (Ring) | Excellent | Proton/Lewis Acid |

| Alcohols/Water | MeOH, H₂O | Competing | Poor (unless catalyzed) | Strong Acid (BF₃·OEt₂, H₂SO₄) |

| Azides | TMSN₃, NaN₃ | SN2 (Ring) | High | Lewis Acid (e.g., Zn(OTf)₂) |

Detailed Experimental Protocols

Protocol A: Aminolysis (Synthesis of Diamine Derivatives)

Objective: Ring opening with a secondary amine (e.g., morpholine) to form N-(2-morpholinoethyl)-4-chlorobenzamide.

Reagents:

-

1-(4-Chlorobenzoyl)aziridine (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Dichloromethane (DCM) or Acetonitrile (MeCN) [0.2 M]

Workflow:

-

Preparation: Dissolve 1-(4-chlorobenzoyl)aziridine in anhydrous DCM under an inert atmosphere (

). -

Addition: Add morpholine dropwise at 0 °C. The reaction is exothermic due to strain release.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the starting material (

) and appearance of a more polar product (

-

-

Workup: Wash the organic layer with saturated

(to remove trace acid) and Brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Et₂O/Hexane if necessary.

Protocol B: Acid-Mediated Hydrolysis/Alcoholysis

Objective: Opening with weak oxygen nucleophiles requires activation to prevent carbonyl attack.

Reagents:

-

1-(4-Chlorobenzoyl)aziridine (1.0 equiv)

-

Alcohol (MeOH or EtOH) as solvent.

-

Catalyst:

(10 mol%) or conc.

Workflow:

-

Dissolution: Dissolve substrate in the alcohol at 0 °C.

-

Catalysis: Add the acid catalyst slowly.

-

Note: The acid coordinates to the amide oxygen (or protonates it), increasing the electron demand on the nitrogen, which weakens the C-N bonds and facilitates SN2 attack by the alcohol.

-

-

Quenching: Neutralize with

before concentration to prevent reverse reaction or hydrolysis during workup.

Troubleshooting & Optimization

Critical Control Points (CCP)

-

Chemoselectivity Control (Hard vs. Soft Nucleophiles):

-

Issue: Hard nucleophiles (alkoxides, hydroxide) attack the carbonyl.

-

Solution: Use "buffered" conditions. For example, instead of using NaOMe in MeOH, use MeOH with a catalytic amount of Lewis Acid (e.g.,

or

-

-

Polymerization:

-

Issue: Aziridines can polymerize (cationic ring-opening polymerization) if the concentration is too high or if a nucleophilic product reacts with the starting material.

-

Solution: Maintain dilute conditions (0.1 – 0.2 M). Ensure the external nucleophile is more reactive than the product amine (or use excess nucleophile).

-

-

Stability of the Starting Material:

-

1-(4-Chlorobenzoyl)aziridine is sensitive to moisture. Hydrolysis yields 4-chlorobenzoic acid and ethanolamine. Store under argon at -20 °C.

-

Regioselectivity Note (For Substituted Derivatives)

While 1-(4-chlorobenzoyl)aziridine is symmetric, if you employ a substituted derivative (e.g., 2-methyl):

-

Uncatalyzed/Basic Conditions: Attack occurs at the less hindered carbon (Steric control).

-

Acidic/Lewis Acid Conditions: Attack often shifts to the more substituted carbon (Electronic control, partial carbocation character).

References

-

General Reactivity of N-Acyl Aziridines

-

Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31(5), 247–258. Link

-

-

Nucleophilic Ring Opening Protocols

-

Lewis Acid Catalysis in Aziridine Chemistry

-

Yadav, J. S., et al. (2002). Indium(III) Chloride-Catalyzed Nucleophilic Ring Opening of Aziridines. Synlett, 2002(1), 53–56. Link

-

-

Mechanistic Studies on N-Benzoyl Aziridines

-

Stanković, S., et al. (2012). Regioselectivity of the Ring Opening of N-Benzoylaziridines. Tetrahedron, 68(32), 6436-6444. Link

-

Sources

Technical Whitepaper: Advanced Synthesis Protocols for 1-(4-Chlorobenzoyl)aziridine

Executive Summary

1-(4-Chlorobenzoyl)aziridine represents a critical class of activated aziridines (N-acyl aziridines) utilized as high-energy electrophilic building blocks in medicinal chemistry. Unlike simple aziridines, the N-acyl moiety activates the ring toward nucleophilic ring-opening reactions, making it a versatile intermediate for constructing complex heterocyclic systems, including oxazolines and

This technical guide outlines two distinct synthetic pathways:

-

Direct N-Acylation: The classical laboratory route offering rapid access but requiring strict safety protocols due to the handling of free aziridine.

-

Intramolecular Cyclization (The "Safety-First" Route): A scalable, two-step protocol that avoids handling volatile aziridine monomers, preferred for larger-scale preparations.

Chemical Profile & Safety Directives

Compound: 1-(4-Chlorobenzoyl)aziridine Class: N-Acyl Aziridine / Activated Aziridine Reactivity: Highly electrophilic; susceptible to nucleophilic attack at the aziridine carbons (ring opening) and hydrolysis.

Critical Safety Warning

Aziridine (Ethyleneimine) is a potent alkylating agent, a known carcinogen, and highly toxic upon inhalation or skin contact.

-

Engineering Controls: All operations involving free aziridine must be performed in a functioning fume hood with a scrubber or cold trap.

-

PPE: Double nitrile gloves, face shield, and lab coat are mandatory.

-

Quenching: Residual aziridine must be quenched with aqueous sodium thiosulfate or dilute acid (carefully) before disposal.

Pathway A: Direct N-Acylation (Laboratory Scale)

This method involves the Schotten-Baumann acylation of aziridine with 4-chlorobenzoyl chloride. It is the most direct route but requires precise temperature control to prevent polymerization or acid-catalyzed ring opening.

Reaction Mechanism

The aziridine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the acid from opening the sensitive aziridine ring.

Figure 1: Mechanistic pathway for the direct N-acylation of aziridine.

Experimental Protocol

Reagents:

-

Aziridine (1.0 equiv)

-

4-Chlorobenzoyl chloride (1.05 equiv)

-

Triethylamine (TEA) (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with anhydrous DCM (50 mL) and Triethylamine (1.2 equiv).

-

Aziridine Addition: Cool the solution to 0°C using an ice/water bath. Add Aziridine (1.0 equiv) via syringe. Note: Aziridine is volatile; handle with extreme care.

-

Acylation: Dissolve 4-Chlorobenzoyl chloride (1.05 equiv) in minimal DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5°C.

-

Why? Exotherms can trigger the polymerization of aziridine or hydrolysis of the acid chloride.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor by TLC (Silica; 20% EtOAc/Hexane). The product typically appears as a higher Rf spot compared to the acid chloride.

-

Workup (Critical):

-

Filter off the precipitated TEA·HCl salt (if using ether).

-

If using DCM, wash the organic layer rapidly with cold saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid chloride.

-

Wash with cold water (1 x 20 mL) and brine (1 x 20 mL).

-

Dry over anhydrous Na₂SO₄ (Do not use acidic drying agents like silica or unneutralized MgSO₄ for long periods).

-

-

Purification: Concentrate under reduced pressure at low temperature (<30°C). Recrystallize from Hexane/Ether if solid, or use flash chromatography on neutralized silica gel (pre-treated with 1% TEA) to prevent ring opening.

Pathway B: Intramolecular Cyclization (Scale-Up Route)

For larger scales, handling free aziridine is hazardous. This route builds the acyclic precursor first and then cyclizes it, mitigating exposure risks.

Synthetic Logic[2][3]

-

Amidation: Reaction of 2-chloroethylamine with 4-chlorobenzoyl chloride to form the acyclic amide.

-

Cyclization: Base-mediated intramolecular displacement of the alkyl chloride by the amide nitrogen.

Figure 2: Two-step "Safety-First" synthesis workflow.

Experimental Protocol

Step 1: Synthesis of N-(2-chloroethyl)-4-chlorobenzamide

-

Suspend 2-chloroethylamine hydrochloride (1.0 equiv) in DCM. Add TEA (2.2 equiv) at 0°C.

-

Add 4-chlorobenzoyl chloride (1.0 equiv) dropwise.

-

Stir at RT for 4 hours. Wash with 1M HCl (to remove excess amine) and NaHCO₃.

-

Concentrate to obtain the stable amide solid. Yields are typically >90%.

Step 2: Cyclization to Aziridine

-

Dissolve the amide (from Step 1) in anhydrous THF under nitrogen.

-

Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (t-BuOK) at 0°C.

-

Stir for 2-4 hours until TLC shows consumption of the starting amide.

-

Quench: Carefully add cold water to quench excess hydride.

-

Extraction: Extract with Ether/EtOAc. Dry and concentrate.

Comparative Analysis & Troubleshooting

Data Summary Table

| Parameter | Pathway A (Direct Acylation) | Pathway B (Cyclization) |

| Atom Economy | High (One step) | Lower (Two steps) |

| Safety Profile | High Risk (Free Aziridine) | Low Risk (In situ generation) |

| Scalability | Poor (Exotherm/Toxicity limits) | Excellent (Standard unit ops) |

| Purity | Moderate (Oligomers possible) | High (Intermediate purification) |

| Typical Yield | 60-75% | 80-90% (Overall) |

Troubleshooting Guide

-

Problem: Low yield / Polymerization.

-

Cause: Reaction temperature too high or presence of acid.

-

Solution: Ensure temperature < 5°C during addition. Use excess base (TEA) to ensure all HCl is scavenged.

-

-

Problem: Product decomposition on silica column.

-

Cause: N-acyl aziridines are acid-sensitive; silica is slightly acidic.

-

Solution: Pre-wash the silica column with 1% Triethylamine in Hexane before loading the sample. Alternatively, use Alumina (neutral).

-

-

Problem: Hydrolysis (Ring Opening).

-

Cause: Exposure to moisture during storage.

-

Solution: Store the product under nitrogen at -20°C. N-acyl aziridines are generally less stable than simple aziridines.

-

References

-

Reaction of Aziridines with Acid Chlorides: Kim, H. J., et al. "Ring opening of 2-acylaziridines by acid chlorides." Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 19, 2006, pp. 5107-5109.

-

General Aziridine Synthesis (Wenker & Gabriel Methods): "Aziridine synthesis by ring closure reaction." Organic Chemistry Portal.

-

Cyclization of Beta-Halo Amides: Bates, G. S., & Varelas, M. A. "Synthesis of N-acyl aziridines." Canadian Journal of Chemistry, vol. 58, 1980, pp. 2562.

-

Safety & Handling of Aziridines: "Aziridine - Hazardous Substance Fact Sheet." New Jersey Department of Health.

Sources

The Reactivity Dichotomy of Aziridines: A Technical Guide to Activated vs. Non-Activated Ring Systems in Drug Discovery

Executive Summary

Aziridines, three-membered nitrogenous heterocycles, are indispensable synthons in medicinal chemistry and drug development. Their synthetic utility is primarily driven by their inherent ring strain (~27 kcal/mol) 1, which facilitates ring-opening reactions to yield densely functionalized amine derivatives. However, the reactivity profile of the aziridine core is not monolithic; it is fundamentally dictated by the electronic nature of the nitrogen substituent. As application scientists designing scalable synthetic routes, understanding the causal mechanisms that differentiate activated from non-activated aziridines is critical for controlling regioselectivity, optimizing yields, and preventing premature degradation of pharmaceutical intermediates.

Mechanistic Foundations: The Electronic Gatekeepers

Activated Aziridines: The LUMO-Lowered Electrophiles

Activated aziridines bear electron-withdrawing groups (EWGs) such as sulfonyl (e.g., Tosyl, Nosyl), carbonyl (Acyl), or carbamate (Boc) moieties on the nitrogen atom. The EWG serves a dual mechanistic purpose: it delocalizes the nitrogen lone pair, preventing unwanted protonation, and significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) [[2]](). This electronic environment makes the adjacent ring carbons highly susceptible to direct nucleophilic attack without the need for prior activation. The reaction typically proceeds via an SN2-like transition state, where regioselectivity is sterically governed—nucleophiles preferentially attack the less hindered carbon.

Non-Activated Aziridines: The Inert Precursors

Conversely, non-activated aziridines possess electron-donating groups (EDGs) like alkyl or benzyl groups, or simply a hydrogen atom. The electron-rich nitrogen raises the LUMO energy, rendering the ring practically inert to nucleophiles under neutral conditions 2. To unlock their reactivity, the nitrogen must be electrophilically activated—typically via protonation, Lewis acid coordination, or alkylation—to form a highly strained aziridinium ion 3. This conversion to a quaternary ammonium species increases the ring strain by an additional 47 kJ/mol, providing the thermodynamic driving force for subsequent ring cleavage 3.

Mechanistic divergence in ring-opening pathways of activated vs non-activated aziridines.

Regiochemical Divergence: Kinetic vs. Thermodynamic Control

The true complexity of aziridine chemistry in drug development lies in controlling regioselectivity. When a non-activated aziridine is converted to an aziridinium ion, the subsequent nucleophilic attack bifurcates into two distinct pathways depending on the nucleophile and reaction conditions 3:

-

Kinetic Pathway (Steric Control): Hard nucleophiles (e.g., hydrides, fluorides) attack the less substituted, sterically accessible carbon rapidly, yielding the kinetic product [[3]]().

-

Thermodynamic Pathway (Electronic Control): Softer nucleophiles (e.g., bromides, iodides) can polarize or reversibly attack the more substituted carbon, which bears a greater partial positive charge (SN1-like character), leading to the thermodynamic product 3.

Quantitative Data: Reactivity Profile Comparison

| Parameter | Activated Aziridines | Non-Activated Aziridines |

| Nitrogen Substituent | Electron-Withdrawing Group (EWG) (e.g., -Ts, -Boc, -Ac) | Electron-Donating Group (EDG) (e.g., -Alkyl, -Bn) or -H |

| LUMO Energy Level | Significantly Lowered | Relatively High |

| Ring Strain Energy | ~27 kcal/mol | ~27 kcal/mol (Increases by +47 kJ/mol upon activation) |

| Activation Requirement | None (Direct nucleophilic attack) | Mandatory (Electrophilic activation to Aziridinium ion) |

| Primary Reaction Mechanism | SN2-like | SN1-like or SN2-like (Nucleophile dependent) |

| Regioselectivity (Asymmetric) | High (Attacks less sterically hindered carbon) | Variable (Kinetic vs. Thermodynamic control) |

| Typical Reagents | Amines, Thiols, Grignards, Enolates | MeOTf, Lewis Acids, Acyl Halides + External Nucleophile |

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must design protocols that are robust, reproducible, and self-validating. The following workflows detail the optimal conditions for ring-opening both classes of aziridines, incorporating mechanistic checkpoints to ensure synthetic integrity.

Protocol 1: Regioselective Ring-Opening of Activated (N-Tosyl) Aziridines

Objective: Synthesize a

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equiv of 2-substituted N-tosyl aziridine in anhydrous acetonitrile (0.2 M) under an inert argon atmosphere.

-

Nucleophile Activation: Add 1.2 equiv of the desired thiol and 1.5 equiv of anhydrous K2CO3.

-

Self-Validating Check: The heterogeneous mixture should remain easily stirrable; clumping indicates moisture contamination which can lead to premature hydrolysis.

-

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

-

Quench & Extraction: Quench with saturated aqueous NH4Cl to neutralize any unreacted thiolate. Extract with dichloromethane (3 x 15 mL).

-

Validation: Analyze the crude product via 1H NMR. The regiochemistry is confirmed by the upfield shift of the proton adjacent to the newly formed sulfide bond compared to the proton adjacent to the tosylamide.

Protocol 2: Alkylative Activation and Ring-Opening of Non-Activated (N-Alkyl) Aziridines

Objective: Synthesize a functionalized diamine from an inert N-alkyl aziridine. Causality & Design: N-alkyl aziridines are intrinsically inert. We employ Methyl Trifluoromethanesulfonate (MeOTf) as the activating agent. Why MeOTf? The triflate anion is exceptionally non-nucleophilic. If Methyl Iodide (MeI) were used, the liberated iodide would immediately attack the newly formed aziridinium ion, resulting in uncontrolled, premature ring-opening [[4]](). MeOTf ensures the highly strained aziridinium intermediate persists until the specific external nucleophile is introduced.

Step-by-Step Methodology:

-

Aziridinium Formation: Dissolve 1.0 equiv of N-alkyl aziridine in anhydrous dichloromethane (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath to stabilize the impending intermediate.

-

Electrophilic Activation: Dropwise add 1.1 equiv of MeOTf. Stir for 30 minutes at -78 °C.

-

Self-Validating Check: The formation of the aziridinium triflate salt often results in a subtle change in solution viscosity or a faint precipitate, confirming activation.

-

-

Nucleophilic Attack: Add 2.0 equiv of an external nucleophile (e.g., tetrabutylammonium azide, TBAA) dissolved in DCM.

-

Warming & Cleavage: Gradually warm the reaction to room temperature over 2 hours, allowing the kinetic or thermodynamic ring-opening to proceed based on the chosen nucleophile.

-

Validation: Quench with water, extract, and analyze via 13C NMR. The disappearance of the highly shielded aziridine ring carbons (~30-40 ppm) and the appearance of downfield signals (~50-70 ppm) validates successful ring cleavage.

Applications in Drug Development

Aziridines are not merely theoretical curiosities; they are foundational to modern pharmacopeia. Contiguously functionalized aziridines serve as critical intermediates in the asymmetric synthesis of blockbuster drugs like Tamiflu (oseltamivir), as well as bioactive alkaloids such as Sphingosine and Mexiletine [[5]](). Furthermore, the aziridine motif itself acts as a covalent warhead in alkylating antineoplastic agents (e.g., Mitomycin C and Thiotepa), where in vivo activation triggers DNA cross-linking, demonstrating the profound biological implications of controlling aziridine reactivity.

References

1.1 - CLOCKSS 2.2 - MDPI 3. 3 - Encyclopedia.pub 4.4 - MDPI 5.5 - SSRN

Sources

The Biological Activity and Mechanistic Profiling of 1-(4-Chlorobenzoyl)aziridine and Related Derivatives

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The three-membered aziridine ring represents one of the most versatile and reactive pharmacophores in modern medicinal chemistry. When functionalized with an electron-withdrawing

Chemical Architecture: The Causality of Reactivity

The biological efficacy of 1-(4-chlorobenzoyl)aziridine is dictated by the inherent ring strain of the aziridine heterocycle (~27 kcal/mol) coupled with the electronic modulation provided by the

Unsubstituted aziridines are relatively stable and require protonation to undergo nucleophilic ring-opening. However, the installation of a 4-chlorobenzoyl group exerts a strong electron-withdrawing effect via resonance and inductive forces. This modification lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), effectively activating the ring carbons toward

Mechanisms of Action

Covalent Suicide Inhibition of Enzymes

-acylaziridines and structurally related cyclophellitol aziridines are renowned for their ability to act as irreversible, mechanism-based "suicide" inhibitors of critical metabolic enzymes, particularly retaining glycosidases and cysteine proteases[2].When the aziridine derivative enters the enzyme's active site, it mimics the natural substrate's transition state. The enzyme's catalytic nucleophile (e.g., the thiolate of a cysteine residue or the carboxylate of a glutamate/aspartate residue) attacks the sterically less hindered carbon of the aziridine ring. This triggers a rapid ring-opening event, resulting in the formation of a permanent covalent adduct that irreversibly inactivates the enzyme[3]. For example, cyclophellitol aziridines have been shown to covalently bind to the catalytic nucleophile (E340) of human acid

Mechanism of irreversible suicide inhibition by N-acylaziridines via nucleophilic ring-opening.

DNA Alkylation and Anticancer Activity

Beyond enzyme inhibition, aziridine derivatives exhibit significant antineoplastic activity. The strained ring acts as an alkylating agent, capable of cross-linking DNA by reacting with the nucleophilic nitrogen atoms (e.g., N7 of guanine) in the DNA double helix. This cross-linking stalls the replication fork, induces cell cycle arrest in the S phase, and ultimately triggers apoptosis[6]. Recent studies on chiral aziridine phosphine oxides have demonstrated potent cytotoxicity against human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cell lines, with efficacies comparable to the clinical drug cisplatin[7].

Quantitative Data & Structure-Activity Relationship (SAR)

The biological potency of aziridine derivatives is highly dependent on their functionalization. The table below synthesizes the inhibitory concentrations (

| Compound Class / Derivative | Primary Biological Target | Mechanism / Effect | |

| Xylose-configured cyclophellitol aziridine | Glucocerebrosidase (GBA1) | 0.023 µM | Covalent suicide inhibition (E340 nucleophile)[8] |

| Aziridine-2,3-dicarboxylate (Compound 13b) | Leishmania Cysteine Protease | 39.59 µM | Irreversible active-site alkylation[5] |

| Aziridine-2,3-dicarboxylate (Compound 13c) | Rhodesain (T. brucei) | 0.5 µM ( | Irreversible active-site alkylation[9] |

| Aziridine phosphine oxide (Compound 5) | HeLa Cell Line (Cervical Cancer) | 6.4 µM | DNA alkylation, S-phase arrest, ROS induction[7] |

| Aziridine phosphine oxide (Compound 7) | Ishikawa Cell Line (Endometrial) | 10.5 µM | Membrane disruption, Apoptosis[7] |

Note: The extreme potency (nanomolar range) of cyclophellitol aziridines against GBA1 highlights the efficiency of the aziridine ring when perfectly tailored to an enzyme's substrate-binding pocket.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

To validate the mechanism-based inhibition of 1-(4-chlorobenzoyl)aziridine derivatives, Activity-Based Protein Profiling (ABPP) is the gold-standard methodology. This protocol utilizes a fluorophore-tagged aziridine probe to visualize active enzymes in complex proteomes[4].

Causality of Design: This protocol is a self-validating system. By including a competitive pre-incubation step with an unlabelled inhibitor, researchers can definitively prove that the aziridine probe binds specifically to the active site, rather than through non-specific protein alkylation.

Step-by-Step Methodology

Phase 1: Proteome Preparation

-

Harvest target cells (e.g., HeLa or Leishmania promastigotes) and wash twice with ice-cold PBS (pH 7.4) to remove serum proteins.

-

Resuspend the cell pellet in Lysis Buffer (50 mM Potassium Phosphate buffer, pH 6.5, 0.1% Triton X-100). Rationale: A slightly acidic pH is maintained to ensure the catalytic nucleophiles of lysosomal enzymes (like GBA1 or Cathepsins) remain in their optimal protonation state for nucleophilic attack.

-

Lyse cells via sonication (3 cycles of 10s on/off) on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the soluble proteome supernatant.

Phase 2: Competitive Labeling (Self-Validation Step) 4. Divide the proteome into two aliquots: "Control" and "Competed". 5. To the "Competed" aliquot, add 10 µM of unlabelled 1-(4-chlorobenzoyl)aziridine inhibitor. To the "Control", add an equivalent volume of DMSO vehicle. 6. Incubate both aliquots at 37°C for 30 minutes to allow the unlabelled inhibitor to covalently occupy the active sites.

Phase 3: Probe Incubation & Readout

7. Add 100 nM of a fluorophore-tagged aziridine probe (e.g., BODIPY-aziridine) to both aliquots. Incubate at 37°C for 1 hour.

8. Quench the reaction by adding 4x Laemmli sample buffer containing

Activity-Based Protein Profiling (ABPP) workflow for validating aziridine-based covalent inhibitors.

References

-

A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides National Center for Biotechnology Information (PMC) URL:[Link]

-

Aziridine-2,3-Dicarboxylates, Peptidomimetic Cysteine Protease Inhibitors with Antileishmanial Activity National Center for Biotechnology Information (PMC) URL:[Link]

-

Distinguishing the differences in β-glycosylceramidase folds, dynamics, and actions informs therapeutic uses National Center for Biotechnology Information (PMC) URL:[Link]

-

In situ visualization of glucocerebrosidase in human skin tissue: zymography versus activity-based probe labeling National Center for Biotechnology Information (PMC) URL:[Link]

-

Aziridine-2,3-dicarboxylate inhibitors targeting the major cysteine protease of Trypanosoma brucei as lead trypanocidal agents Drugs for Neglected Diseases initiative (DNDi) URL:[Link]

-

Recent Breakthroughs in Ring-Opening Annulation Reactions of Aziridines ResearchGate URL:[Link]

-

Development of a New Antileishmanial Aziridine-2,3-Dicarboxylate-Based Inhibitor with High Selectivity for Parasite Cysteine Proteases American Society for Microbiology URL:[Link]

-

A highly selective and potent mechanism-based in vivo imaging agent for glucocerebrosidase Royal Society of Chemistry URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Distinguishing the differences in β-glycosylceramidase folds, dynamics, and actions informs therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. In situ visualization of glucocerebrosidase in human skin tissue: zymography versus activity-based probe labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aziridine-2,3-Dicarboxylates, Peptidomimetic Cysteine Protease Inhibitors with Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. dndi.org [dndi.org]

Methodological & Application

Protocol for the synthesis of 1-(4-Chlorobenzoyl)aziridine from acid chlorides

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Intermediate synthesis for pharmaceutical agents (e.g., Moclobemide) and highly reactive N-acyl aziridine building blocks.

Introduction and Mechanistic Rationale

The synthesis of N-acyl aziridines, such as 1-(4-chlorobenzoyl)aziridine (PubChem CID 245027)[1], represents a critical transformation in medicinal chemistry. This specific compound serves as a highly electrophilic intermediate; for example, its subsequent regioselective ring-opening with morpholine yields the monoamine oxidase inhibitor (MAOI) moclobemide[2].

Causality in Experimental Design: The acylation of the unsubstituted aziridine ring with an acid chloride (4-chlorobenzoyl chloride) must be meticulously controlled. Aziridines are highly strained three-membered heterocycles susceptible to nucleophilic ring-opening, a process severely accelerated by acidic conditions. Therefore, the reaction is driven by two critical parameters:

-

Strictly Basic Conditions: A tertiary amine, typically triethylamine (Et

N) or Hünig's base, is employed in slight excess to immediately scavenge the hydrogen chloride (HCl) byproduct generated during the Schotten-Baumann-type acylation[3]. Failure to neutralize HCl will result in rapid acid-catalyzed ring opening, yielding unwanted 2-chloroethylamine derivatives. -

Thermal Control: The reaction is highly exothermic. It must be conducted at

to prevent thermal degradation of the sensitive N-acyl aziridine product and to suppress side reactions[3].

Experimental Workflow

Workflow for the low-temperature synthesis of 1-(4-Chlorobenzoyl)aziridine.

Quantitative Data: Reagent Stoichiometry

The following table outlines the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |

| Aziridine | 43.07 | 1.0 | 10.0 | 431 mg / ~0.52 mL | Nucleophile |

| 4-Chlorobenzoyl chloride | 175.01 | 1.05 | 10.5 | 1.84 g / ~1.34 mL | Electrophile |

| Triethylamine (Et | 101.19 | 1.2 | 12.0 | 1.21 g / ~1.67 mL | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | N/A | 25 mL | Solvent |

Step-by-Step Methodology

Safety Warning: Aziridine is a highly volatile, toxic, and reactive alkylating agent. All operations MUST be conducted in a certified chemical fume hood using appropriate professional Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, lab coat, and safety goggles. Ensure proper quenching protocols for aziridine waste are in place.

Phase 1: Preparation and Cooling

-

Oven-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes.

-

Inject 20 mL of anhydrous dichloromethane (DCM) into the flask.

-

Add 10.0 mmol of aziridine, followed immediately by 12.0 mmol of anhydrous triethylamine (Et

N). -

Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to

for 10 minutes[3].

Phase 2: Acylation

-

In a separate dry vial, dissolve 10.5 mmol of 4-chlorobenzoyl chloride in 5 mL of anhydrous DCM.

-

Draw the acid chloride solution into a glass syringe.

-

Add the acid chloride solution to the rapidly stirring aziridine mixture dropwise over a period of 15–20 minutes. Crucial Insight: Rapid addition will cause a localized temperature spike, leading to polymerization or ring-opening of the aziridine.

-

A white precipitate (triethylammonium chloride) will begin to form immediately, indicating the progression of the reaction.

Phase 3: Reaction Maturation and Workup

-

Maintain the reaction at

and stir for an additional 1 to 2 hours. Monitor the consumption of the acid chloride via TLC (Hexanes/EtOAc, UV detection). -

Once complete, quench the reaction by adding 15 mL of ice-cold distilled water directly to the flask to dissolve the triethylammonium salts.

-

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (

). -

Combine the organic layers and wash sequentially with saturated aqueous NaHCO

(15 mL) and brine (15 mL). Note: Avoid washing with acidic solutions (like 1M HCl), as this will degrade the product. -

Dry the organic phase over anhydrous sodium sulfate (Na

SO

Phase 4: Purification

-

The crude 1-(4-chlorobenzoyl)aziridine can often be used directly in subsequent ring-opening steps[2]. If analytical purity is required, purify the residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate).

References

-

PubChem. 1-(4-Chlorobenzoyl)aziridine | C9H8ClNO | CID 245027. National Center for Biotechnology Information. 1

-

Organic Chemistry of Drug Synthesis. Acylation of aziridine with p-chlorobenzoyl chloride. MPDKRC. 2

-

National Institutes of Health (PMC). Enantioselective Inhibition of Squalene Synthase by Aziridine Analogues.3

Sources

Regioselective ring-opening reactions of 1-(4-Chlorobenzoyl)aziridine

Application Note: Regioselective Nucleophilic Ring-Opening of 1-(4-Chlorobenzoyl)aziridines Target Audience: Process Chemists, Medicinal Chemists, and Synthetic Methodologists

Introduction & Mechanistic Rationale

N-acylaziridines are highly versatile, reactive building blocks in organic synthesis. The inherent ring strain of the three-membered aziridine heterocycle (approximately 26–27 kcal/mol) makes it highly susceptible to ring-opening reactions[1]. However, unactivated aliphatic aziridines often require harsh conditions to undergo nucleophilic attack.

To overcome this, the introduction of an electron-withdrawing N-acyl group—specifically the 4-chlorobenzoyl moiety —serves a dual purpose:

-

Electronic Activation: The electron-withdrawing nature of the 4-chlorobenzoyl group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aziridine C–N bonds, facilitating nucleophilic displacement under mild conditions[2].

-

Analytical Tracking: The highly conjugated 4-chlorobenzoyl group acts as a strong UV chromophore, allowing for precise reaction monitoring via TLC and HPLC.

When utilizing 2-substituted 1-(4-chlorobenzoyl)aziridines as model substrates, regioselectivity becomes the critical parameter. The ring-opening diverges into two distinct pathways depending on the substrate's substitution pattern and the chosen Lewis acid catalyst[3]:

-

Steric Control (SN2-like): Attack occurs at the less hindered carbon (C3). This is favored when using mild Lewis acids (e.g., Zn(OTf)₂ or ZnCl₂) and aliphatic substituents on the aziridine ring.

-

Electronic Control (SN1-like): Attack occurs at the more hindered carbon (C2). This pathway dominates when the C2 position is substituted with an aryl group (which stabilizes the developing positive charge) or when strong Lewis acids (e.g., BF₃·OEt₂) are employed to highly polarize the C–N bond[4].

Mechanistic pathway of Lewis acid-catalyzed regioselective ring-opening of N-acylaziridines.

Experimental Design & Catalyst Selection

To ensure a self-validating and reproducible system, the choice of catalyst and solvent is paramount. Zinc(II) triflate (Zn(OTf)₂) is selected as the primary catalyst for aliphatic-substituted substrates because its mild Lewis acidity achieves high regioselectivity without causing undesired polymerization or premature degradation of the N-acylaziridine[3]. For sterically hindered nucleophiles or aryl-substituted aziridines where SN1-like opening is desired, Boron trifluoride etherate (BF₃·OEt₂) provides the necessary electrophilic activation[4].

All solvents must be rigorously dried, as trace water can act as a competing nucleophile, leading to undesired amino-alcohol byproducts.

General Protocol for Regioselective Ring-Opening

The following protocol describes the SN2-like regioselective ring-opening of a model 2-alkyl-1-(4-chlorobenzoyl)aziridine using an indole nucleophile[5].

Step 1: Catalyst Preparation Flame-dry a 10 mL Schlenk flask under vacuum and backfill with argon (repeat 3 times). Add anhydrous Zn(OTf)₂ (10 mol%, 0.1 equiv) and 2.0 mL of anhydrous dichloromethane (DCM). Stir the suspension at room temperature for 5 minutes.

Step 2: Substrate Addition Dissolve the 1-(4-chlorobenzoyl)aziridine substrate (1.0 mmol, 1.0 equiv) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the catalyst suspension over 2 minutes. The coordination of the Lewis acid to the acyl oxygen activates the ring, forming the reactive intermediate.

Step 3: Nucleophile Introduction Add the nucleophile (e.g., indole, 1.2 mmol, 1.2 equiv) in a single portion. Maintain the reaction at 25 °C under an argon atmosphere.

Step 4: Reaction Monitoring Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The 4-chlorobenzoyl chromophore allows for clear UV visualization (254 nm). The reaction is typically complete within 2–4 hours when the starting material spot is fully consumed.

Step 5: Quench and Extraction Quench the reaction by adding 2.0 mL of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, extract with DCM (3 × 5 mL), and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: qNMR Validation (Internal Control) Before purification, add exactly 0.33 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Acquire a ¹H NMR spectrum in CDCl₃. Use the integration of the internal standard to determine the exact crude yield and the C3:C2 regioselectivity ratio. Causality note: This step ensures that the reported regioselectivity is a true reflection of the reaction kinetics and not an artifact of one regioisomer degrading on silica gel during purification.

Step 7: Purification Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure ring-opened amide.

Step-by-step workflow for the catalytic ring-opening of 1-(4-chlorobenzoyl)aziridine.

Quantitative Data & Substrate Scope

The table below summarizes the regioselective outcomes based on substrate substitution and catalyst selection. Notice how the 2-phenyl derivative shifts regioselectivity entirely to C2 due to the stabilization of the partial positive charge at the benzylic position under strong Lewis acid conditions.

| Substrate | Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C3:C2) |

| 2-Methyl-1-(4-chlorobenzoyl)aziridine | Indole | Zn(OTf)₂ (10 mol%) | DCM | 25 | 85 | >95:5 |

| 2-Methyl-1-(4-chlorobenzoyl)aziridine | Aniline | Zn(OTf)₂ (10 mol%) | DCM | 25 | 88 | >95:5 |

| 2-Phenyl-1-(4-chlorobenzoyl)aziridine | Thiophenol | BF₃·OEt₂ (1.2 eq) | THF | -78 | 92 | 5:95 |

| 1-(4-Chlorobenzoyl)aziridine (Unsub.) | TMSN₃ | Sc(OTf)₃ (5 mol%) | MeCN | 0 | 90 | N/A (Symmetric) |

References[3] Title: Diastereoselective ZnCl2-Mediated Joullié–Ugi Three-Component Reaction for the Preparation of Phosphorylated N-Acylaziridines from 2H-Azirines

Source: MDPI Molecules URL: 5] Title: Enantioselective synthesis and stereoselective ring opening of N-acylaziridines Source: PubMed URL: 2] Title: Aziridine Ring Opening: An Overview of Sustainable Methods Source: ResearchGate URL: 1] Title: AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION Source: HETEROCYCLES URL: 4] Title: Diastereoselective ZnCl2-Mediated Joullié–Ugi Three-Component Reaction for the Preparation of Phosphorylated N-Acylaziridines from 2H-Azirines (PMC) Source: PMC / NIH URL:

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Diastereoselective ZnCl2-Mediated Joullié–Ugi Three-Component Reaction for the Preparation of Phosphorylated N-Acylaziridines from 2H-Azirines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis and stereoselective ring opening of N-acylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 1-(4-Chlorobenzoyl)aziridine as a building block in heterocyclic synthesis

Executive Summary

1-(4-Chlorobenzoyl)aziridine (CAS: 19117-21-6) represents a class of "activated aziridines" where the ring nitrogen is acylated by an electron-withdrawing 4-chlorobenzoyl group.[1] This modification destabilizes the aziridine ring, significantly lowering the activation energy for nucleophilic attack and ring-expansion reactions compared to non-activated alkyl aziridines.[2]

This guide details the use of this reagent as a linchpin building block for two primary synthetic pathways:

-

The Heine Rearrangement: A thermodynamic isomerization to form 2-(4-chlorophenyl)-2-oxazoline , a scaffold found in bioactive natural products and chiral ligands (e.g., BOX ligands).[1]

-

Nucleophilic Ring Opening (NRO): A regioselective pathway to synthesize

-functionalized amides (1,2-diamines,

Compound Profile & Safety

-

Molecular Formula: C

H -

Physical State: Typically a low-melting solid or viscous oil; prone to hydrolysis.[1][2]

-

Reactivity Class: Electrophilic Alkylating Agent (Activated Aziridine).[1][2]

⚠️ SAFETY CRITICAL: Aziridines are potent alkylating agents and potential mutagens.[1][2] The N-acyl activation increases their electrophilicity.[1] All operations must be conducted in a fume hood with double-gloving.[1] Quench all glassware and waste with aqueous NaOH or thiosulfate solutions to destroy residual aziridine traces.[1][2]

Preparation of the Reagent

Note: Due to stability concerns, it is often recommended to prepare this reagent in situ or use it immediately after isolation.[2]

Protocol A: Schotten-Baumann Acylation

Objective: Synthesis of 1-(4-chlorobenzoyl)aziridine from aziridine and 4-chlorobenzoyl chloride.[1]

Reagents:

-

Aziridine (ethyleneimine) [Caution: High Toxicity][1]

-

4-Chlorobenzoyl chloride (1.0 equiv)[1]

-

Triethylamine (Et

N) (1.2 equiv)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with DCM and Et

N. Cool to 0 °C using an ice bath. -

Addition 1: Add aziridine (1.0 equiv) via syringe. Tip: Aziridine is volatile (bp 56 °C); handle with chilled syringes.[1]

-

Addition 2: Dissolve 4-chlorobenzoyl chloride in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes. The exotherm must be controlled to prevent polymerization.[2]

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (silica; typically 20% EtOAc/Hexane).[1][2][4]

-

Workup: Wash the organic layer with cold saturated NaHCO

(2x) and brine (1x). -

Isolation: Dry over anhydrous Na

SO-

Expert Insight: Do not heat the rotovap bath above 30 °C. N-acyl aziridines can thermally rearrange to oxazolines or polymerize if heated excessively during isolation.

-

-

Storage: Use immediately or store at -20 °C under inert atmosphere.

Application I: The Heine Rearrangement (Oxazoline Synthesis)

The hallmark reaction of N-acyl aziridines is their isomerization to 2-substituted-2-oxazolines.[1] This atom-economic reaction (100% atom economy) is driven by the relief of ring strain (~26 kcal/mol).[1]

Mechanism

The reaction typically requires a nucleophilic catalyst (Lewis base) or Lewis acid.[1][2][5] The most robust method uses Sodium Iodide (NaI) .[1][2]

-

Ring Opening: Iodide attacks the aziridine carbons (S

2), opening the ring to form an N-iodoethyl amide intermediate.[1][2] -

Rotation & Closure: The amide oxygen attacks the carbon bearing the iodide (intramolecular S

2), closing the 5-membered oxazoline ring.[2]

Protocol B: NaI-Catalyzed Rearrangement

Target: 2-(4-chlorophenyl)-4,5-dihydrooxazole (2-(4-chlorophenyl)-2-oxazoline).[1]

Reagents:

-

1-(4-Chlorobenzoyl)aziridine (1.0 mmol)[1]

-

Sodium Iodide (NaI) (0.1 – 0.2 equiv)[1]

-

Acetone (dry, 5 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve the aziridine in dry acetone in a pressure tube or round-bottom flask.

-

Catalysis: Add NaI (10-20 mol%). The solution may turn slightly yellow.[2]

-

Reflux: Heat the mixture to reflux (approx. 60 °C) for 4–8 hours.

-